molecular formula C16H19N3O6S2 B4022225 N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4022225
M. Wt: 413.5 g/mol
InChI Key: WPRDMTXBXZQICJ-UHFFFAOYSA-N
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Description

N-{4-[(Tert-Butylamino)Sulfonyl]Phenyl}-4-Nitro-1-Benzenesulfonamide is a sulfonamide derivative characterized by a tert-butylamino sulfonyl group at the para position of the phenyl ring and a nitro substituent on the adjacent benzene sulfonamide moiety.

Properties

IUPAC Name

N-tert-butyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S2/c1-16(2,3)18-27(24,25)15-8-4-12(5-9-15)17-26(22,23)14-10-6-13(7-11-14)19(20)21/h4-11,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRDMTXBXZQICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of the tert-butylamino group, sulfonylation, and nitration. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. The reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Benzothiazole-Linked Sulfonamides

Compounds such as N-(4-(benzothiazole-2-yl)phenyl) 4-substituted benzene sulfonamides () share a sulfonamide backbone but incorporate a benzothiazole moiety. These derivatives exhibit anticonvulsant activity, with substituent position (3- vs. 4-) critically affecting potency. For instance, 4-substituted analogs showed enhanced activity in neurotoxicity screening compared to 3-substituted variants, suggesting that substituent orientation impacts target interaction .

N-Phenylacetamide Sulfonamides

Compounds like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide () replace the nitro group with acetamide and incorporate piperazinyl or diethylsulfamoyl groups. These modifications result in notable analgesic and anti-hypernociceptive activities.

Bis-Sulfone Cannabinoid Ligands

Sch225336 (), a bis-sulfone cannabinoid inverse agonist, features dual sulfonyl groups and methoxy substituents. Its complex structure enables CB2 receptor selectivity, contrasting with the single sulfonamide and nitro group in the target compound. The nitro group in the latter may enhance electrophilicity, affecting interactions with redox-sensitive targets .

Heterocyclic Sulfonamides

Sulfathiazole-derived analogs (), such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide, incorporate thiazole or pyrimidine rings. These heterocycles introduce hydrogen-bonding capabilities, which could improve solubility compared to the tert-butyl and nitro substituents in the target compound .

Bulkier tert-Butyl Derivatives

Compounds like N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide () feature additional steric hindrance from TEMPO-related groups. While the tert-butyl group is shared with the target compound, the nitro group’s electron-withdrawing nature may confer distinct reactivity in radical or redox processes .

Pharmacological Activity Comparison

Compound Class Key Substituents Biological Activity Key Findings Reference
Benzothiazole-linked sulfonamides Benzothiazole, 3-/4-substituents Anticonvulsant 4-substituted analogs show higher potency
N-Phenylacetamide sulfonamides Piperazinyl, diethylsulfamoyl Analgesic, anti-hypernociceptive Activity comparable to paracetamol
Bis-sulfone cannabinoid ligands Methoxy, dual sulfonyl groups CB2 receptor inverse agonism High receptor selectivity
Heterocyclic sulfonamides Thiazolyl, pyrimidinyl Not specified (structural focus) Enhanced hydrogen bonding potential
Target compound tert-Butylamino, nitro Not explicitly reported Predicted metabolic stability N/A

Biological Activity

N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitro-1-benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4S2C_{16}H_{20}N_2O_4S_2, and it features both sulfonamide and nitro functional groups. The compound's structure includes multiple aromatic rings, enhancing its potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₄S₂
Molar Mass372.47 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits its biological effects primarily through inhibition of specific enzymatic pathways. Sulfonamides are known to interfere with bacterial folate synthesis, but this compound may also exhibit anti-inflammatory and anticancer properties due to its structural characteristics.

Inhibition Studies

Research indicates that compounds with similar structures can inhibit various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies and Experimental Findings

  • Cardiovascular Effects : A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly altered perfusion pressure, suggesting potential cardiovascular applications .
  • Anticancer Activity : In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines, including breast and colon cancer cells, potentially through mechanisms involving the inhibition of cell cycle progression.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell viability in cancer lines,
CardiovascularAlteration of perfusion pressure
Anti-inflammatoryPotential modulation of inflammatory pathways

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the sulfonamide linkage and introduction of the nitro group. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and product purity.

Synthetic Route Example

A typical synthetic route might include:

  • Formation of the sulfonamide from a suitable amine and sulfonyl chloride.
  • Introduction of the nitro group via electrophilic aromatic substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-nitro-1-benzenesulfonamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and nitration steps. First, tert-butylamine is reacted with a sulfonyl chloride precursor to form the tert-butylsulfonamide intermediate. Subsequent nitration at the para position of the benzene ring introduces the nitro group. Key intermediates include 4-[(tert-butylamino)sulfonyl]aniline and 4-nitrobenzenesulfonyl chloride. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-nitration or decomposition. Multi-step purification (e.g., column chromatography, recrystallization) is critical for isolating high-purity products . For analogous sulfonamide syntheses, fluorinated anilines and sulfonamide precursors are common starting materials .

Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the tert-butyl group (singlet at ~1.4 ppm for 1^1H) and sulfonamide protons (broad signal near 7.5–8.5 ppm). The nitro group’s electron-withdrawing effect deshields adjacent aromatic protons.
  • IR Spectroscopy : Stretching vibrations for sulfonamide (-SO2_2-NH-) appear at 1150–1300 cm1^{-1}, while nitro (-NO2_2) groups show peaks at 1520 and 1350 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of tert-butyl or nitro groups). Structural analogs with sulfonamide moieties have been validated using similar techniques .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency by stabilizing charged intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or base catalysts (e.g., triethylamine) improve nitration regioselectivity.
  • Temperature Control : Lower temperatures (0–5°C) during nitration reduce side reactions (e.g., di-nitration).
  • Reaction Monitoring : TLC or in-situ FTIR tracks intermediate formation. For sulfonamide derivatives, yields >70% are achievable with optimized protocols .

Q. How do structural modifications at the sulfonamide or nitro groups affect the compound's biological activity?

  • Methodological Answer :

  • Sulfonamide Modifications : Replacing tert-butyl with smaller alkyl groups (e.g., methyl) reduces steric hindrance, potentially enhancing target binding. Electron-withdrawing groups (e.g., -CF3_3) on the sulfonamide may improve metabolic stability .
  • Nitro Group Reduction : Converting -NO2_2 to -NH2_2 alters electronic properties, affecting interactions with enzymes (e.g., nitroreductases). In sulfonamide analogs, such modifications have shown increased antimicrobial activity via competitive enzyme inhibition .
  • Bioisosteric Replacement : Substituting nitro with cyano (-CN) maintains electron-withdrawing effects while reducing toxicity.

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide predict binding modes to targets (e.g., carbonic anhydrase or cannabinoid receptors). Docking scores correlate with experimental IC50_{50} values for sulfonamide derivatives .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations). Key interactions include hydrogen bonds with sulfonamide oxygens and hydrophobic contacts with tert-butyl groups.
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analysis identifies critical descriptors (e.g., logP, polar surface area) for activity prediction. For sulfonamides, logP values <3.0 often correlate with improved solubility and bioavailability .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports >70% yields for multi-step sulfonamide synthesis, while some analogs in require iterative optimization due to steric hindrance. Researchers should prioritize stepwise intermediate purification and real-time monitoring to address inconsistencies.
  • Biological Activity : While sulfonamides in show broad antimicrobial activity, highlights receptor-specific effects (e.g., CB2 targeting). Target-specific assays (e.g., enzyme inhibition vs. receptor binding) are essential to resolve mechanistic discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-4-NITRO-1-BENZENESULFONAMIDE

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